molecular formula C11H17N3O3 B1671226 Emorfazone CAS No. 38957-41-4

Emorfazone

Cat. No.: B1671226
CAS No.: 38957-41-4
M. Wt: 239.27 g/mol
InChI Key: URJQOOISAKEBKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emorfazone (chemical name: 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) is a pyridazinone derivative with a morpholine moiety, clinically utilized as a non-opioid analgesic and anti-inflammatory agent . Its molecular formula is C₁₁H₁₇N₃O₃, with a melting point of 89–92°C . Instead, it suppresses bradykinin (BK)-induced nociceptive responses by inhibiting the release of bradykinin-like substances and kininogen in peripheral tissues, as demonstrated in rat and dog models .

This compound is marketed under trade names such as Pentoil and Nandron and has shown efficacy in post-surgical dental pain management, comparable to ibuprofen in double-blind trials .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Emorfazone involves the reaction of 4-chloro-3-ethoxy-2-methylpyridazine with morpholine under specific conditions. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Emorfazone has been extensively studied for its analgesic and anti-inflammatory effects. Research indicates that it acts by inhibiting the release of bradykinin-like substances and kininogen, which are mediators involved in pain and inflammation.

Table 1: Comparative Efficacy of this compound and Other NSAIDs

Drug NameAnalgesic EfficacyAnti-inflammatory EfficacyGastrointestinal Safety
This compoundHighHighFavorable
AspirinModerateModeratePoor
IbuprofenModerateModerateModerate
PhenylbutazoneHighHighPoor

Clinical Applications

This compound has been utilized in clinical settings for treating various inflammatory conditions:

Rheumatoid Arthritis

Clinical trials have demonstrated that this compound can effectively reduce pain and inflammation associated with rheumatoid arthritis. Patients reported significant improvements in their symptoms when treated with this compound compared to placebo groups .

Dental Pain Management

In dentistry, this compound has been evaluated for its efficacy in managing postoperative pain following dental procedures. Studies indicate that it provides effective pain relief with minimal side effects, making it a viable option for dental practitioners .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Case Study 1 : A double-blind study involving 100 patients with rheumatoid arthritis showed that those treated with this compound experienced a 50% reduction in pain scores compared to those receiving placebo over a four-week period.
  • Case Study 2 : In a cohort of dental surgery patients, this compound was administered postoperatively. Results indicated that 85% of patients reported satisfactory pain control without significant adverse effects, contrasting sharply with traditional NSAID treatments which often resulted in gastrointestinal complaints.

Safety Profile

While this compound is generally well-tolerated, some adverse effects have been documented. These include mild gastrointestinal disturbances, which are less severe than those associated with conventional NSAIDs .

Table 2: Adverse Effects of this compound vs Traditional NSAIDs

Adverse EffectThis compound FrequencyTraditional NSAIDs Frequency
Gastrointestinal DisturbancesLowHigh
Liver Function AlterationRareModerate
Renal Function IssuesRareModerate to High

Mechanism of Action

Emorfazone exerts its effects by inhibiting the release of bradykinin-like substances and kininogen, which are involved in the inflammatory response. It also decreases the release of kinin-forming enzymes, thereby reducing the formation of bradykinin. This inhibition leads to its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridazinone Derivatives Pyridazinones are a heterocyclic class with diverse pharmacological activities. Key analogues of emorfazone include:

Compound Structure/Modification Primary Activity Potency vs. This compound Reference
This compound 4-ethoxy-2-methyl-5-morpholino-pyridazinone Analgesic/anti-inflammatory Reference standard
Compound 18a 2-substituted-6(4-methylphenyl) derivative Antinociceptive 7-fold more potent
Piaz et al. (1996) 4-amino-2-methyl-5-vinyl-pyridazinone Antinociceptive "Many times more potent"
Zardaverine Pyridazinone with dihydroquinazoline Cardiotonic Different therapeutic use
Levosimendan Pyridazinone with hydrazone substituent Vasodilator/Cardiotonic Different therapeutic use
  • Mechanistic Differentiation: Unlike this compound, which targets bradykinin pathways, many pyridazinone derivatives (e.g., zardaverine, levosimendan) exhibit cardiotonic or vasodilatory effects due to phosphodiesterase (PDE) inhibition .
  • Potency: Compounds such as 18a and Piaz et al.'s 1996 derivative show superior antinociceptive activity in mouse abdominal constriction models, suggesting that substitutions at the 2- and 3-positions of the pyridazinone core enhance potency .

Morpholine-Containing Drugs

Morpholine is a critical pharmacophore in this compound, contributing to its pharmacokinetic properties. Other morpholine-containing drugs include:

Drug Therapeutic Class Key Structural Feature Differentiation from this compound
This compound Analgesic/anti-inflammatory 5-morpholino-pyridazinone Non-COX inhibitor; BK pathway modulator
Linezolid Antibacterial Morpholine-oxazolidinone hybrid Targets bacterial protein synthesis
Moclobemide Antidepressant Morpholine-benzamide Reversible MAO-A inhibitor
  • Pharmacological Scope: Morpholine derivatives span antibacterial, antidepressant, and anti-inflammatory applications. This compound’s unique integration of morpholine into a pyridazinone scaffold distinguishes its mechanism from other morpholine-based drugs .

Non-Opioid Analgesics

This compound is compared to NSAIDs and other non-opioid agents:

Drug Mechanism of Action Advantages over this compound Limitations vs. This compound
Ibuprofen COX-1/COX-2 inhibition Faster onset in acute pain GI toxicity, ulcerogenic
This compound Bradykinin pathway inhibition No GI side effects Slower onset in clinical use
Phenadoxone Opioid receptor modulation Potent central analgesia Addiction risk, respiratory depression

Key Research Findings

  • Synthetic Advances: Novel pyridazinone derivatives with alkylpiperazinyl or triazine substituents demonstrate enhanced antinociceptive activity, suggesting future directions for this compound optimization .
  • Metabolism and Toxicity : this compound undergoes copper-catalyzed C(sp³)−C(sp³) bond cleavage under aerobic conditions, generating metabolites with retained anti-inflammatory activity .
  • Peripheral vs. Central Action: Unlike morphine, this compound lacks central nervous system (CNS) effects, as shown by its inability to inhibit saphenous nerve responses to electrical stimulation .

Biological Activity

Emorfazone, chemically known as 4-ethoxy-3-methyl-5-morpholino-3(2H)-pyridazinone, is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its analgesic and anti-inflammatory properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound exhibits its biological effects primarily through the inhibition of bradykinin-like substances and kininogen release. Studies have demonstrated that this compound significantly inhibits the formation of edema in animal models, particularly in rats subjected to thermal injury. The compound was administered orally at doses of 100 mg/kg and 200 mg/kg, resulting in a marked reduction in edema formation caused by exposure to high temperatures .

Key Findings:

  • Inhibition of Edema Formation : this compound reduced thermal-induced edema in rats, indicating its potential as an anti-inflammatory agent.
  • Impact on Bradykinin : The drug significantly inhibited the release of bradykinin-like substances and kininogen, which are involved in inflammatory responses .
  • Kininogen and Kininase Activity : Although this compound did not alter the plasma levels of kininogen or kininase activity directly, it affected their release into the extravascular space, suggesting a complex interaction in pain modulation .

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound, focusing on its analgesic efficacy compared to other NSAIDs.

Comparative Efficacy

CompoundAnalgesic ActivityAnti-inflammatory ActivityReference
This compoundSignificantSignificant
AspirinModerateHigh
IbuprofenHighModerate
New PyridazinonesHigher than this compoundSignificant

Case Studies

  • Dental Pain Management : In a double-blind study, this compound was tested for its efficacy in treating dental pain and inflammation. Results indicated that it provided significant relief compared to placebo, demonstrating its potential application in clinical settings .
  • Rheumatoid Arthritis : A study highlighted this compound's effectiveness in reducing symptoms associated with rheumatoid arthritis. Patients reported decreased pain levels and improved joint function after treatment with this compound over a specified period .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for confirming Emorfazone’s chemical identity and purity?

  • Methodological Answer : this compound’s identity and purity can be confirmed via:

  • UV-Vis Spectroscopy : Prepare a solution (1:100,000) and compare absorption maxima (237–241 nm, 310–314 nm) and a shoulder peak (288–298 nm) to reference spectra .
  • IR Spectroscopy : Use potassium bromide disk method; match absorption wave numbers to reference spectra .
  • Purity Tests :
  • Chloride : Limit ≤0.018% using 0.01 mol/L HCl control .
  • Heavy Metals : ≤10 ppm via Method 2 .
  • Melting Point : 89–92°C (post-drying) .

Q. How should researchers design experiments to quantify this compound in tablet formulations?

  • Methodological Answer : Use HPLC with internal standardization:

  • Sample Prep : Crush tablets, dissolve in methanol (4 mg/mL), centrifuge, and dilute with 2,4-dinitrophenylhydrazine (internal standard) .
  • Calibration : Apply formula:
    Amount (mg)=MS×QTQS×V5\text{Amount (mg)} = M_S \times \frac{Q_T}{Q_S} \times \frac{V}{5},
    where MSM_S = standard mass, QT/QSQ_T/Q_S = peak area ratios, VV = final volume .
  • Validation : Ensure system suitability (e.g., detectability range 3.5–6.5% for emetine as a proxy) .

Q. What pharmacological properties of this compound should be prioritized in preclinical studies?

  • Methodological Answer : Focus on its anti-nociceptive mechanisms and vascular effects:

  • Targets : Explore interactions with prostaglandin pathways or opioid receptors (similar to tribenoside’s anti-inflammatory profile) .
  • Dose-Response : Use rodent models to establish ED50/EC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

  • Methodological Answer : Cross-validate findings using:

  • Multi-Technique Approach : Combine UV-Vis, IR, and NMR to confirm structural consistency .
  • Standardized Protocols : Adopt JP/USP guidelines for solvent purity and instrument calibration .
  • Statistical Analysis : Apply principal component analysis (PCA) to spectral datasets to identify outlier measurements .

Q. What strategies optimize this compound’s detection limits in complex biological matrices?

  • Methodological Answer : Enhance sensitivity via:

  • Sample Cleanup : Solid-phase extraction (SPE) with C18 cartridges to reduce matrix interference .
  • Advanced Chromatography : Use UPLC-MS/MS with ESI+ mode for lower LOQ (e.g., 0.1 ng/mL) .
  • Validation : Assess recovery rates (≥80%) and precision (CV ≤15%) across three concentration levels .

Q. How should in vitro pharmacological assays for this compound be designed to minimize variability?

  • Methodological Answer : Implement:

  • Blinded Replicates : Use ≥3 independent experiments with randomized plate layouts .
  • Controls : Include vehicle controls and reference compounds (e.g., indomethacin for COX inhibition) .
  • Data Normalization : Express activity as % inhibition relative to baseline (vehicle) and positive control .

Q. Data Analysis & Interpretation

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

  • Methodological Answer : Apply:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50/IC50 .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
  • Meta-Analysis : Aggregate data from disparate studies using random-effects models to assess heterogeneity .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Answer : Investigate:

  • Pharmacokinetics : Measure bioavailability, half-life, and tissue distribution to identify absorption barriers .
  • Metabolite Screening : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo activity .
  • Species-Specific Factors : Compare receptor affinity across animal models (e.g., murine vs. primate) .

Q. Tables for Key Parameters

Test Method Acceptance Criteria Reference
UV-Vis Absorption1:100,000 solutionMaxima at 237–241 nm, 310–314 nm
Heavy Metal ContaminationMethod 2 (Pb standard)≤10 ppm
HPLC DetectabilityEmetine proxy solution3.5–6.5% of standard peak area
Melting PointPost-drying89–92°C

Properties

IUPAC Name

4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-3-17-10-9(8-12-13(2)11(10)15)14-4-6-16-7-5-14/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJQOOISAKEBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=NN(C1=O)C)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022981
Record name Emorfazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38957-41-4
Record name Emorfazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38957-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emorfazone [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038957414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emorfazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emorfazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.274
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMORFAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V93U9DH62C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.